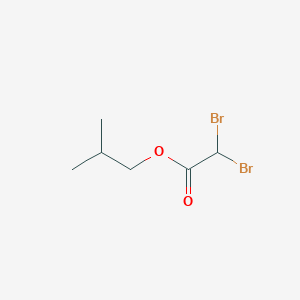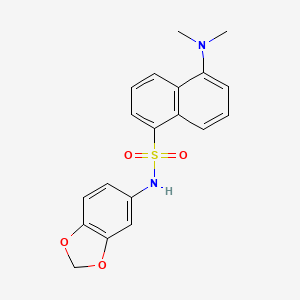![molecular formula C11H14N2O5S B14601818 Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester CAS No. 61006-28-8](/img/structure/B14601818.png)
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester is a complex organic compound It is characterized by its unique structure, which includes an acetic acid moiety linked to a phenyl group substituted with an aminosulfonyl group and an oxo group, and an esterified isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with an appropriate alcohol, followed by the introduction of the aminosulfonyl and oxo groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its use, such as inhibiting enzyme activity or modifying protein structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-phenylethyl ester: Similar in structure but lacks the aminosulfonyl and oxo groups.
Acetic acid, phenethyl ester: Another related compound with a simpler structure.
Uniqueness
The presence of the aminosulfonyl and oxo groups in acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester distinguishes it from similar compounds
Eigenschaften
CAS-Nummer |
61006-28-8 |
|---|---|
Molekularformel |
C11H14N2O5S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
propan-2-yl 2-oxo-2-(2-sulfamoylanilino)acetate |
InChI |
InChI=1S/C11H14N2O5S/c1-7(2)18-11(15)10(14)13-8-5-3-4-6-9(8)19(12,16)17/h3-7H,1-2H3,(H,13,14)(H2,12,16,17) |
InChI-Schlüssel |
GVTVMHHNKJYYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(=O)NC1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)








![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)



